molecular formula C14H12FNO2 B1400520 Methyl 2-(4-fluorobenzyl)isonicotinate CAS No. 1251844-62-8

Methyl 2-(4-fluorobenzyl)isonicotinate

Cat. No.: B1400520
CAS No.: 1251844-62-8
M. Wt: 245.25 g/mol
InChI Key: UVVPYEXBZKNEBY-UHFFFAOYSA-N
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Description

Methyl 2-(4-fluorobenzyl)isonicotinate is a chemical compound that belongs to the class of isonicotinates It is characterized by the presence of a fluorobenzyl group attached to the isonicotinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-fluorobenzyl)isonicotinate typically involves the reaction of isonicotinic acid with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. The resulting product is then esterified using methanol and a catalyst like sulfuric acid to obtain the final compound.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl position, leading to the formation of corresponding carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding alcohols or amines, depending on the reducing agents used.

    Substitution: It can participate in nucleophilic substitution reactions, especially at the fluorobenzyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Methyl 2-(4-fluorobenzyl)isonicotinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases.

    Industry: It is used in the development of new materials and as a building block in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of Methyl 2-(4-fluorobenzyl)isonicotinate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The presence of the fluorobenzyl group may enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

    Methyl isonicotinate: Similar in structure but lacks the fluorobenzyl group.

    2-Methylalkyl isonicotinates: These compounds have different alkyl groups attached to the isonicotinate moiety.

Uniqueness: Methyl 2-(4-fluorobenzyl)isonicotinate is unique due to the presence of the fluorobenzyl group, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound in various research applications.

Properties

IUPAC Name

methyl 2-[(4-fluorophenyl)methyl]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO2/c1-18-14(17)11-6-7-16-13(9-11)8-10-2-4-12(15)5-3-10/h2-7,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVPYEXBZKNEBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl 2-chloroisonicotinate (5.6 g, 32.64 mmol) and Pd(PPh3)4 (0.754 g, 0.65 mmol) were dissolved under nitrogen in THF (100 mL) and (4-fluorobenzyl)zinc(II) chloride (0.5 M in THF) (100 mL, 50.00 mmol) was added. The brown solution was stirred at 60° C. for 19 h. The reaction was quenched by addition of methanol (50.0 mL). The solution was diluted with EtOAc and washed with NH4Cl (aq) and water. The organic layer was evaporated, dissolved in DCM and washed with NH4Cl (aq) and then dried by passage through a phase separator. The solvent was evaporated to yield a brown oil. The compound was purified in 2 runs via Biotage, SNAP 340 g KP-SIL, eluent isocratic heptane/ethyl acetate 8:2 for 2 CV, then linear gradient heptane/ethyl acetate 8:2 to 5:5 over 5 CV to yield methyl 2-(4-fluorobenzyl)isonicotinate 7.08 g (88%) as a yellow oil. 1H NMR (400 MHz, cdcl3) δ 3.92 (s, 3H), 4.18 (s, 2H), 6.94-7.02 (m, 2H), 7.19-7.27 (m, 2H), 7.65-7.69 (m, 2H), 8.68-8.71 (m, 1H). MS m/z 246 (M+H)+
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.754 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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